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Application Notes
The asymmetric crotylation of ketones is a powerful transformation in organic synthesis for the

stereoselective construction of tertiary homoallylic alcohols. These chiral building blocks are

valuable intermediates in the synthesis of complex natural products and pharmaceuticals. This

document provides an overview of chiral catalyst systems for the enantioselective and

diastereoselective crotylation of ketones, focusing on practical applications and detailed

experimental protocols.

Chiral Diol-Catalyzed Asymmetric Crotylation of Ketones
A highly effective method for the asymmetric crotylation of ketones employs chiral BINOL-

derived diols as catalysts in conjunction with crotyldiisopropoxyboranes. This approach,

developed by Schaus and coworkers, demonstrates excellent enantioselectivity and

diastereoselectivity for a range of ketone substrates.

The reaction utilizes a chiral Brønsted acid catalyst, generated in situ from the chiral diol and

the boronate reagent, which activates the ketone for nucleophilic attack by the crotylboronate.

The stereochemical outcome of the reaction is dependent on the geometry of the

crotylboronate ((E) or (Z)) and the chirality of the diol catalyst.
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High Enantioselectivity: Excellent enantiomeric ratios (er) are achieved for various aromatic

ketones.

High Diastereoselectivity: The reaction proceeds with high diastereoselectivity, with (E)-

crotylboronates typically yielding anti-products and (Z)-crotylboronates yielding syn-products.

Broad Substrate Scope: The methodology is applicable to a variety of acetophenones,

including electron-rich and electron-deficient derivatives, as well as heteroaromatic ketones.

Table 1: Asymmetric Crotylation of Acetophenone with Crotyldiisopropoxyboranes Catalyzed by

(S)-3,3'-Br₂-BINOL

Entry
Crotylboron
ate

Product
Diastereom
er

Yield (%) dr er

1

(E)-

crotyldiisopro

poxyborane

anti 85 >98:2 98:2

2

(Z)-

crotyldiisopro

poxyborane

syn 82 >98:2 98:2

Data sourced from Lou, S.; Moquist, P. N.; Schaus, S. E. J. Am. Chem. Soc. 2006, 128 (39),

12660–12661 and its supporting information.

Other Chiral Catalyst Systems
While the chiral diol-catalyzed boron-based system is well-documented, other transition metal-

based catalysts have shown promise in the asymmetric crotylation of ketones and related

transformations.

Copper Catalysis: Copper(I) complexes with chiral ligands have been developed for the

dynamic kinetic asymmetric allylation and crotylation of racemic α-substituted ketones,

providing access to α,β-stereogenic tertiary alcohols with high diastereo- and

enantioselectivity.[1]
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Iridium and Ruthenium Catalysis: Chiral iridium and ruthenium complexes have been

effectively used in the transfer hydrogenation-mediated carbonyl crotylation of alcohols and

aldehydes.[2][3] While direct application to ketones is less common in these systems, they

represent a powerful strategy for generating the active nucleophile in situ.

Further research is ongoing to expand the scope and practicality of these and other catalyst

systems for the direct asymmetric crotylation of a broader range of ketone substrates.

Experimental Protocols
Protocol 1: Asymmetric Crotylation of Acetophenone
using (S)-3,3'-Br₂-BINOL
This protocol is adapted from the supporting information of Lou, S.; Moquist, P. N.; Schaus, S.

E. J. Am. Chem. Soc.2006, 128, 12660-12661.

Materials:

(S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL)

α,α,α-Trifluorotoluene

Toluene

Acetophenone

(E)- or (Z)-crotyldiisopropoxyborane (1.0 M solution in toluene)

Saturated aqueous NH₄Cl solution

Anhydrous Na₂SO₄

Argon gas supply

Oven-dried glassware

Procedure:
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To an oven-dried glass vessel equipped with a stir bar, add (S)-3,3'-dibromo-1,1'-bi-2-

naphthol (33 mg, 0.075 mmol, 15 mol%).

Flush the vessel with argon.

Add α,α,α-trifluorotoluene (3.75 mL) and toluene (0.75 mL).

Add acetophenone (87.5 µL, 0.75 mmol).

Stir the mixture under argon at room temperature for 5 minutes.

Cool the reaction mixture to -35 °C in a suitable cooling bath.

Slowly add the (E)- or (Z)-crotyldiisopropoxyborane solution (500 µL, 0.5 mmol, 1.0 M in

toluene) dropwise via syringe.

Stir the reaction mixture at -35 °C for 15 hours.

Quench the reaction at -35 °C by adding saturated aqueous NH₄Cl solution (5 mL).

Allow the biphasic mixture to warm to room temperature and stir for 10 minutes.

Separate the organic layer and dry it over anhydrous Na₂SO₄.

Filter the solution and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

homoallylic alcohol.

Determine the diastereomeric and enantiomeric ratios using chiral HPLC or GC analysis.
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General Mechanism of Chiral Diol-Catalyzed Asymmetric Crotylation of a Ketone
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Caption: Proposed mechanism for chiral diol-catalyzed asymmetric crotylation.
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Experimental Workflow for Asymmetric Crotylation of Acetophenone

Start

Reaction Setup:
- Add (S)-3,3'-Br2-BINOL, solvents, and acetophenone to an oven-dried flask under Argon.

Cooling:
- Cool the reaction mixture to -35 °C.

Reagent Addition:
- Add crotyldiisopropoxyborane solution dropwise.

Reaction:
- Stir at -35 °C for 15 hours.

Quenching:
- Add saturated aq. NH4Cl at -35 °C.

Workup:
- Warm to RT, separate organic layer, dry, and concentrate.

Purification:
- Flash column chromatography.

Analysis:
- Determine yield, dr, and er (Chiral HPLC/GC).

End

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for asymmetric crotylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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